

A Comparative Analysis of Ioxaglate Meglumine and Iohexol in Preclinical Angiography

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Compound of Interest

Compound Name: *Ioxaglate meglumine*

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In the realm of angiographic contrast media, both **ioxaglate meglumine** and iohexol have been established as low-osmolar agents, offering significant improvements in patient tolerance compared to their high-osmolar predecessors. While both are widely used, their distinct physicochemical and pharmacological properties can influence their performance and suitability for specific preclinical research applications. This guide provides a detailed comparison of **ioxaglate meglumine** (an ionic dimer) and iohexol (a non-ionic monomer), supported by preclinical experimental data, physicochemical properties, and clinical observations.

Physicochemical Properties

The viscosity and osmolality of contrast media are critical parameters that influence their injection and flow characteristics, as well as their physiological effects.

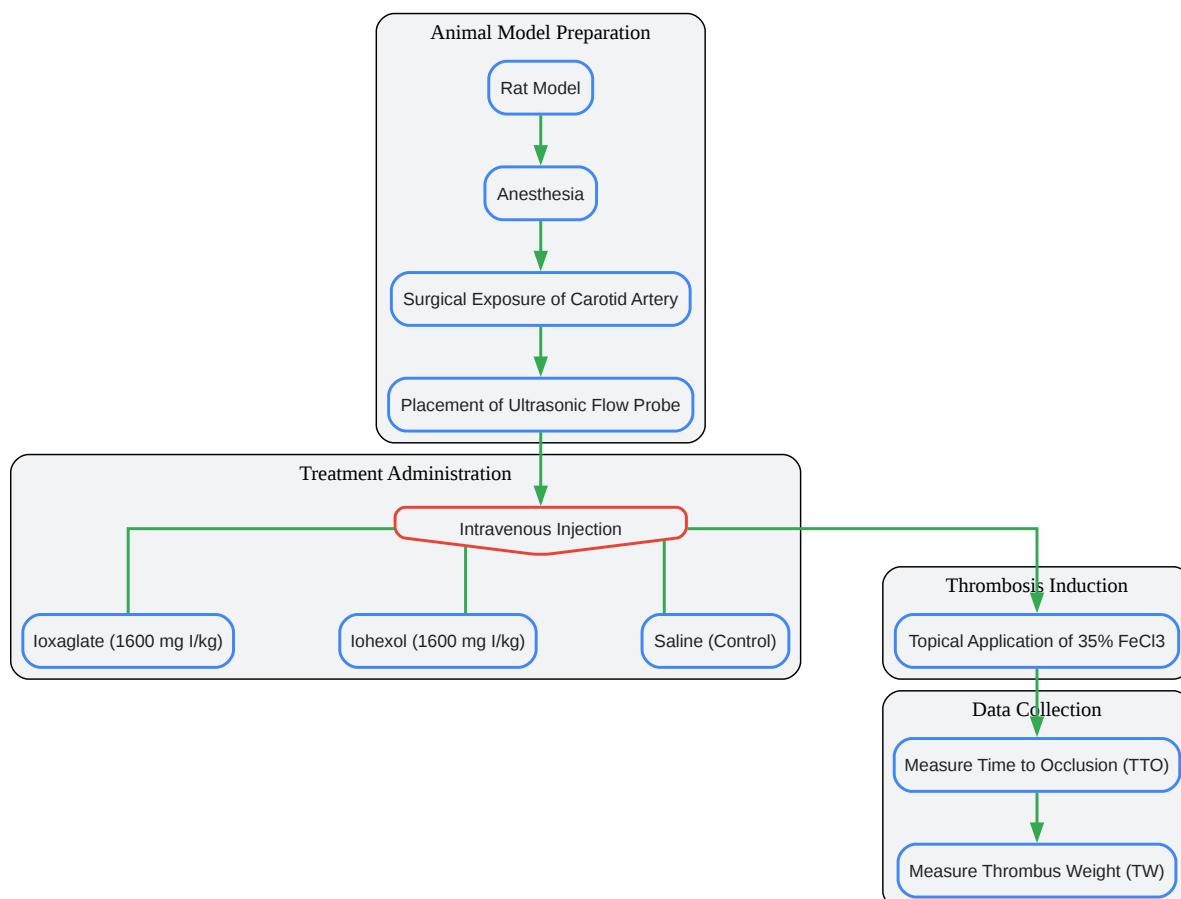
Property	Ioxaglate Meglumine (Hexabrix® 320)	Iohexol (Omnipaque™ 300)	Iohexol (Omnipaque™ 350)
Iodine Concentration (mg/mL)	320	300	350
Osmolality (mOsm/kg water)	~600[1]	672[2][3]	844[2][4]
Viscosity at 20°C (cP)	15.7[1]	11.8[2]	20.4[2]
Viscosity at 37°C (cP)	7.5[1]	6.3[2]	10.4[2]

Preclinical Antithrombotic Effects: An In Vivo Study

A preclinical study in a rat model of arterial thrombosis revealed significant differences in the antithrombotic potential of ioxaglate and iohexol.

Experimental Protocol

Carotid thrombosis was induced in rats by the extravascular application of a filter paper saturated with 35% ferric chloride (FeCl₃) proximal to an ultrasonic flow probe. The antithrombotic effects of intravenously administered **ioxaglate meglumine**/sodium and iohexol (both at a dose of 1600 mg iodine/kg) were evaluated by measuring the time to occlusion (TTO) of the carotid artery and the resulting thrombus weight (TW). A saline solution was used as a control.[5]

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Experimental workflow for the in vivo arterial thrombosis model.

Results

The study demonstrated that ioxaglate possesses significant antithrombotic properties, whereas iohexol did not show a similar effect when compared to the saline control.[5]

Treatment Group	Time to Occlusion (TTO) (minutes)	Thrombus Weight (TW) (mg)
Saline (Control)	19.6 ± 2.4	4.7 ± 0.7
Ioxaglate	30.0 ± 1.1 (p < 0.001 vs. Saline)	2.6 ± 0.4 (p < 0.05 vs. Saline)
Iohexol	21.3 ± 1.3	4.2 ± 0.4

These findings suggest that the ioxaglic acid moiety itself is responsible for the antithrombotic effect.[5] Further in vitro research has corroborated these findings, showing that in contrast to iohexol and another non-ionic agent, iodixanol, no thrombi were formed from blood incubated with ioxaglate.[6]

Clinical Observations on Adverse Effects and Patient Comfort

While this guide focuses on preclinical data, clinical studies provide valuable context regarding the comparative tolerability of these agents. In human trials, ioxaglate has been associated with a lower incidence of injection pain and heat sensation compared to iohexol.[7] However, some studies have reported a higher frequency of nausea and vomiting with ioxaglate.[7] The image quality for angiography has been found to be comparable between the two agents.[7]

Summary and Conclusion

For researchers and drug development professionals selecting a contrast agent for preclinical angiography, the choice between **ioxaglate meglumine** and iohexol may depend on the specific experimental aims.

- **Ioxaglate meglumine** exhibits a notable antithrombotic effect, which could be a critical consideration in studies where coagulation processes are a variable of interest. Its higher

viscosity should be taken into account for injection protocols.

- Iohexol, being non-ionic and having a lower viscosity at comparable iodine concentrations, may be preferred for general angiography studies where a neutral effect on thrombosis is desired.

The data presented here underscores the importance of considering not only the physicochemical properties but also the potential pharmacological effects of contrast media in the design and interpretation of preclinical angiography studies.

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